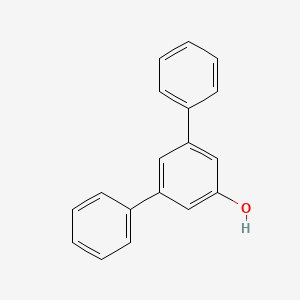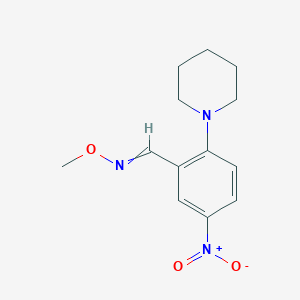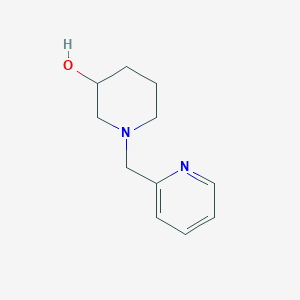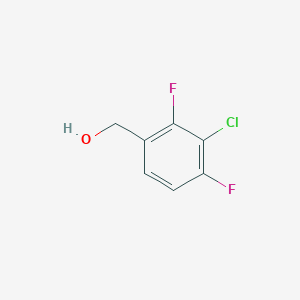
3-Chloro-2,4-difluorobenzyl alcohol
Descripción general
Descripción
“3-Chloro-2,4-difluorobenzyl alcohol” is an organic compound that falls under the class of benzyl alcohols . It has a CAS Number of 886501-09-3 and a molecular weight of 178.57 . The IUPAC name for this compound is (3-chloro-2,4-difluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “3-Chloro-2,4-difluorobenzyl alcohol” is 1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Antifouling and Antimicrobial Applications
3-Chloro-2,4-difluorobenzyl alcohol and its derivatives have shown significant potential in antifouling and antimicrobial applications. A study identified a compound from a marine-derived fungus effective against larval settlement of marine organisms and bacterial growth. This compound's non-toxic nature suggests its use as an antifoulant or antibiotic (Kwong et al., 2006).
Structural and Spectral Analysis
Research into the rotational spectrum of various difluorobenzyl alcohols, including 3-Chloro-2,4-difluorobenzyl alcohol, has provided insights into their structural and spectral properties. These studies are vital for understanding the physical characteristics and potential applications of these compounds (Evangelisti & Caminati, 2019); (Evangelisti et al., 2013).
Synthesis and Biological Activity
The synthesis of compounds involving 3-Chloro-2,4-difluorobenzyl alcohol has been studied for its biological activity. For example, its role in the synthesis of purines has demonstrated potential for phosphodiesterase inhibition, highlighting its relevance in medicinal chemistry (Kozai & Maruyama, 1999).
Quantum Mechanical Studies
Quantum mechanical methods have been employed to study the electronic structures and spectra of 3-Chloro-2,4-difluorobenzyl alcohol derivatives. These studies are crucial for understanding the interactions and properties of these compounds at a molecular level (Arachchilage et al., 2011).
Photocatalytic Applications
The use of 3-Chloro-2,4-difluorobenzyl alcohol derivatives in photocatalytic processes has been explored. These studies focus on their efficacy in oxidizing alcohols to aldehydes, which is significant for various industrial and chemical processes (Higashimoto et al., 2009).
Potential in Cancer Research
One of the derivatives of 3-Chloro-2,4-difluorobenzyl alcohol, 3-chloro-2,5-dihydroxybenzyl alcohol, has shown properties that induce apoptosis in cancer cells. This suggests its potential application in developing anticancer agents (Zhang et al., 2007).
Propiedades
IUPAC Name |
(3-chloro-2,4-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKPKQYYPKSFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394220 | |
| Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluorobenzyl alcohol | |
CAS RN |
886501-09-3 | |
| Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)
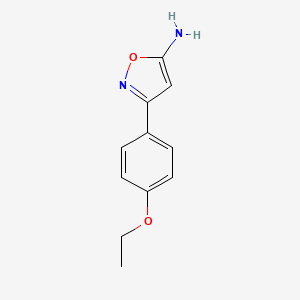
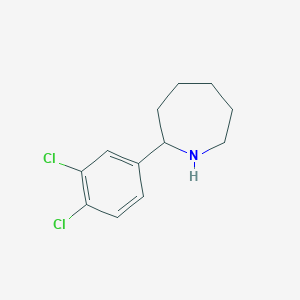

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)
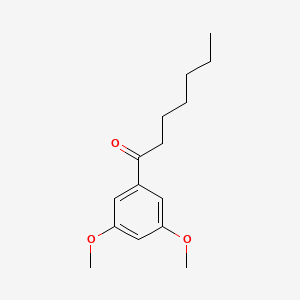
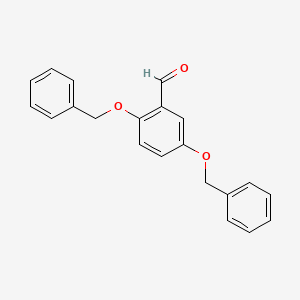
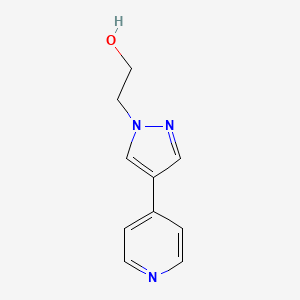
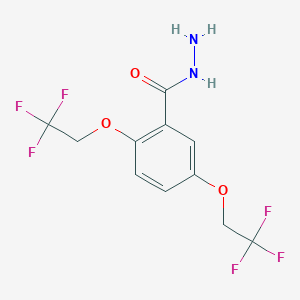
![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)
